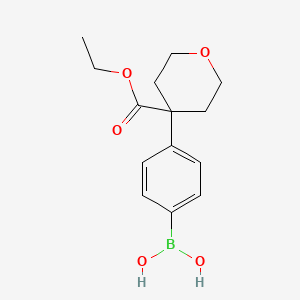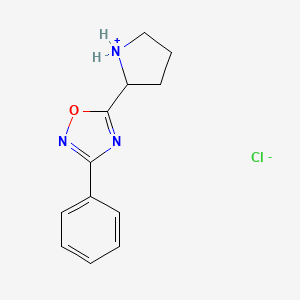
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, ethanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid in ethanol at room temperature can lead to the formation of different oxadiazole derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens . Additionally, it is used in proteomics research as a biochemical tool . Its versatility makes it valuable in various industrial applications, including the development of new drugs and materials.
作用機序
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in its structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride can be compared with other oxadiazole derivatives, such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole These compounds share similar structural features but may differ in their biological activities and applications
特性
分子式 |
C12H14ClN3O |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
3-phenyl-5-pyrrolidin-1-ium-2-yl-1,2,4-oxadiazole;chloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2;1H |
InChIキー |
BGLZSWCTBHMPCE-UHFFFAOYSA-N |
正規SMILES |
C1CC([NH2+]C1)C2=NC(=NO2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




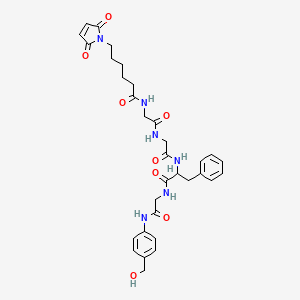
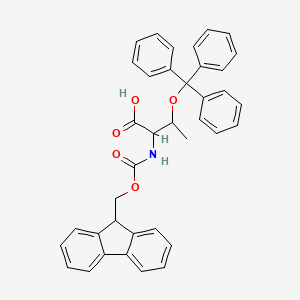
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
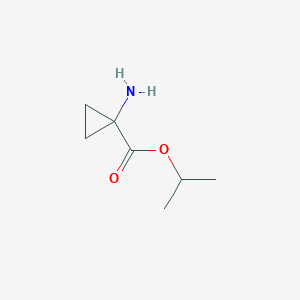
![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)
